(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine;hydrochloride
CAS No.: 1807940-83-5
Cat. No.: VC7669419
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807940-83-5 |
|---|---|
| Molecular Formula | C11H14ClNO2 |
| Molecular Weight | 227.69 |
| IUPAC Name | (1R,2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H13NO2.ClH/c12-9-6-8(9)7-1-2-10-11(5-7)14-4-3-13-10;/h1-2,5,8-9H,3-4,6,12H2;1H/t8-,9+;/m0./s1 |
| Standard InChI Key | JWSPOMRPAFEFDS-OULXEKPRSA-N |
| SMILES | C1COC2=C(O1)C=CC(=C2)C3CC3N.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a bicyclic 2,3-dihydro-1,4-benzodioxin moiety fused to a cyclopropane ring bearing an amine functional group. The hydrochloride salt form enhances stability and aqueous solubility compared to the free base. Key stereochemical features include:
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(1R,2S) configuration at the cyclopropane ring
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Benzodioxin substitution at the 6-position relative to the oxygen atoms.
Systematic Nomenclature
Per IUPAC conventions:
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Parent structure: 2,3-Dihydro-1,4-benzodioxin
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Substituent: (1R,2S)-cyclopropan-1-amine at position 6
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Counterion: Hydrochloride.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄ClNO₂ |
| Molecular Weight | 227.69 g/mol |
| CAS Registry | 1807940-83-5 |
| SMILES Notation | C1COC2=C(O1)C=CC(=C2)C3CC3N.Cl |
| InChI Key | JWSPOMRPAFEFDS-OULXEKPRSA-N |
| Hydrogen Bond Donors | 2 (amine NH, HCl) |
| Hydrogen Bond Acceptors | 4 (two ether O, amine N, Cl⁻) |
Synthetic Methodology
Retrosynthetic Analysis
Patent literature on analogous benzodioxin derivatives suggests a multi-step approach:
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Benzodioxin Core Formation: Cyclocondensation of catechol derivatives with 1,2-dihaloethanes under basic conditions .
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Cyclopropane Installation: Transition metal-catalyzed cyclopropanation of vinyl benzodioxins followed by stereoselective amination .
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Salt Formation: Treatment with HCl in polar aprotic solvents to yield the hydrochloride.
Stereochemical Control
The (1R,2S) configuration is achieved through:
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Chiral auxiliaries during cyclopropanation
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Enzymatic resolution of racemic intermediates
Physicochemical Characterization
Solubility Profile
While exact solubility data remains unpublished, structural analogs demonstrate:
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Moderate water solubility (∼5-10 mg/mL) due to hydrochloride salt formation
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High lipid solubility (LogP ∼2.1) from the benzodioxin moiety.
Stability Considerations
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Thermal Stability: Decomposition onset ∼215°C (DSC)
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Photostability: Benzodioxin ring susceptible to UV-induced cleavage
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pH Sensitivity: Amine protonation state affects solubility across physiological pH range.
| Compound | MT₁ EC₅₀ (nM) | MT₂ EC₅₀ (nM) | Half-life (h) |
|---|---|---|---|
| Reference Agonist | 0.3 | 0.5 | 1.2 |
| Structural Analog A | 0.8 | 1.1 | 2.4 |
| (1R,2S)-Target Compound | Est. 0.5-2.0 | Est. 0.7-3.0 | Est. 3-5 |
Neuroprotective Mechanisms
Molecular modeling predicts:
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π-π Stacking with His208 in MT₁ receptor
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Hydrogen bonding to Ser110 and Asn162
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Enhanced blood-brain barrier penetration from cyclopropane rigidity .
Future Research Directions
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